molecular formula C11H7F2NO B6414072 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% CAS No. 1261936-94-0

2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95%

Cat. No. B6414072
CAS RN: 1261936-94-0
M. Wt: 207.18 g/mol
InChI Key: IIJLGZHMJOCGFI-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-4-hydroxypyridine (2,3-DFPH) is a member of the pyridine family of heterocyclic aromatic compounds. It is a colorless solid with a molecular weight of 205.17 g/mol. 2,3-DFPH has many unique properties, including its ability to act as a ligand in coordination chemistry, its low-temperature stability, and its ability to form stable complexes with transition metals. In addition, 2,3-DFPH has been used in a variety of scientific research applications, including drug discovery, catalysis, and materials science. In

Scientific Research Applications

2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis. In addition, 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. In addition, 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% has been used as a reagent in the synthesis of various metal complexes, such as gold and silver complexes.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a ligand in coordination chemistry, forming complexes with transition metals. In addition, it is believed that 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% can act as a catalyst in organic synthesis, facilitating the formation of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% are not fully understood. However, it is believed that the compound has the potential to interact with proteins and enzymes, as well as other biological molecules. In addition, 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% in laboratory experiments include its low-temperature stability, its ability to form stable complexes with transition metals, and its ability to act as a ligand in coordination chemistry. In addition, 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% is relatively easy to synthesize in yields of up to 95%. However, there are some limitations to using 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% in laboratory experiments, including its low solubility in water and its potential for toxicity.

Future Directions

The potential future directions for 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% include its use as a drug discovery tool, its use in the synthesis of organic compounds and metal complexes, its use as a catalyst in organic synthesis, and its use in the development of new materials. In addition, 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% may be explored for its potential applications in the treatment of diseases, such as cancer and Alzheimer's disease. Finally, 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% may be explored for its potential applications in the field of nanotechnology, such as the development of nanomaterials and nanodevices.

Synthesis Methods

2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% can be synthesized in a variety of ways, including the reaction of 2,3-difluorobenzaldehyde with pyridine hydrochloride in the presence of sodium hydroxide. This method produces 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% in yields of up to 95%. Other methods for the synthesis of 2-(2,3-Difluorophenyl)-4-hydroxypyridine, 95% include the reaction of 2,3-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium hydroxide and the reaction of 2,3-difluorobenzaldehyde with pyridine hydrochloride in the presence of potassium hydroxide.

properties

IUPAC Name

2-(2,3-difluorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-9-3-1-2-8(11(9)13)10-6-7(15)4-5-14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJLGZHMJOCGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692517
Record name 2-(2,3-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluorophenyl)pyridin-4(1H)-one

CAS RN

1261936-94-0
Record name 2-(2,3-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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